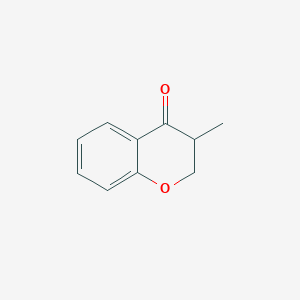

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

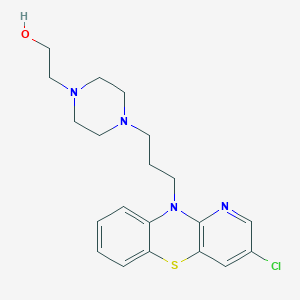

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The papers provided discuss various derivatives and reactions involving benzopyran compounds, which can offer insights into the properties and synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Synthesis Analysis

The synthesis of benzopyran derivatives is a topic of interest due to their biological significance. For instance, the synthesis of an insecticidal tetrahydroisocoumarin, which is structurally related to benzopyrans, was achieved using a one-pot esterification–Michael addition–aldol reaction, demonstrating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of various 3-benzylchroman-4-one molecules, which are also related to benzopyrans, was reported, and their anticancer activity was studied . These synthetic methods could potentially be adapted for the synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Molecular Structure Analysis

The molecular structure of benzopyran derivatives has been extensively studied. For example, the crystallographic analysis of 9-(3-methylbut-2-enyloxyfurano)[3,2-g] benzopyran-2-one provided insights into the conformational differences within the benzopyran ring system . Similarly, the conformational study of hexahydro-4H-benzopyran-4-ones using molecular mechanics revealed stable conformations and interconversion barriers, which could be relevant for understanding the structural dynamics of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one .

Chemical Reactions Analysis

Benzopyran derivatives undergo various chemical reactions that can alter their structure and properties. The reaction of singlet oxygen with 4-methyl-2,3-dihydro-γ-pyran was studied, showing the formation of dioxetane and allylic hydroperoxide products . This type of reaction could be relevant for understanding the reactivity of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The study of 3-benzylchroman-4-ones using crystallographic, DFT, FTIR, and Hirshfeld surface analysis provided insights into the role of substitution on the benzyl moieties in stabilizing the three-dimensional structures . These analyses can be applied to predict the properties of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. Additionally, the enantiomeric purity determination of a synthetic intermediate of benzopyrans using capillary electrophoresis highlighted the importance of chiral analysis in the quality control of synthetic processes .

Scientific Research Applications

Structural and Conformational Analysis

- Crystallographic and Computational Studies : 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one derivatives, specifically 3-benzylchroman-4-ones, have been studied for their structural properties. Using single-crystal X-ray crystallographic studies, density functional theory (DFT), Hirshfeld surface, and FTIR spectroscopy, these studies shed light on the role of OH substitution in conformational changes and the stabilization of their three-dimensional structures (Salam et al., 2021).

- Conformational Properties : Research on trans-2,3-dihydro-2-methyl-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-one oxime ethers has contributed to understanding the stereochemical and conformational properties of these compounds. The analysis of vicinal interproton coupling constants has provided insights into their predominant conformations and structural orientations (Emami & Shafiee, 2005).

Biological Activities and Applications

- Antimicrobial and Cytotoxic Properties : Benzopyran derivatives have shown antimicrobial and cytotoxic activities. For instance, compounds isolated from endophytic Daldinia eschscholzii in Dendrobium chrysotoxum, including new benzopyran derivatives, exhibited antimicrobial activity, anti-acetylcholinesterase, nitric oxide inhibition, anticoagulant, photodynamic antimicrobial activities, and glucose uptake stimulating activities (Hu et al., 2019).

- Synthesis and Screening for Biological Activities : Various benzopyran derivatives have been synthesized and screened for biological activities, such as antimicrobial effects. However, some studies indicated that certain derivatives do not show significant activity, highlighting the importance of structural variations on biological efficacy (Mulwad & Hegde, 2009).

Chemotherapeutic Potential

- Cytotoxicity Relationship and Drug Design : The cytotoxicity of pyrano[4,3-b]chromones against human oral squamous cell carcinoma cell lines and normal oral cells was studied, and a quantitative structure-cytotoxicity relationship was established. This research suggests potential pathways for designing new anticancer drugs based on chemical modification of these compounds (Nagai et al., 2018).

Chemical Synthesis and Optimization

- Efficient Synthesis Techniques : Innovative and efficient synthesis techniques for derivatives of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one have been developed. These methods provide high yields and purity, contributing significantly to organic chemistry and potential pharmaceutical applications (Alizadeh & Ghanbaripour, 2013).

properties

IUPAC Name |

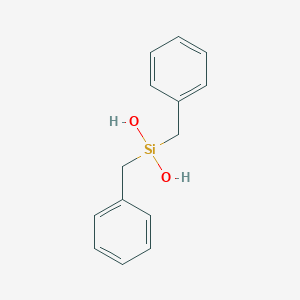

3-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKLMHVJWGDWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylchroman-4-one | |

CAS RN |

16982-86-8 |

Source

|

| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)